molecular formula C16H14ClN3O B6345704 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-07-3

2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345704
CAS No.: 918665-07-3
M. Wt: 299.75 g/mol
InChI Key: DYAVPIFVRTWXJK-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a substituted imidazole derivative with a partially saturated five-membered ring system. Its molecular formula is C₁₆H₁₄ClN₃O, and it has a molecular weight of 299.75 g/mol . The compound features a 4,5-dihydroimidazol-4-one core, with a 2-amino group and two aromatic substituents at the 5-position: a (4-chlorophenyl)methyl group and a phenyl group. The structural arrangement is confirmed by its SMILES representation: NC1=NC(Cc2ccccc2)(c2ccc(Cl)cc2)C(=O)N1 .

Properties

IUPAC Name

2-amino-4-[(4-chlorophenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-8-6-11(7-9-13)10-16(12-4-2-1-3-5-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAVPIFVRTWXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with benzylamine derivatives and substituted benzaldehydes. For instance, 4-chlorobenzaldehyde reacts with benzylamine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an intermediate Schiff base. Subsequent cyclization with cyanamide or urea derivatives under reflux conditions yields the imidazole core.

Reaction Conditions and Yield Optimization

Key parameters include:

  • Temperature : Reflux at 80–100°C for 6–12 hours.

  • Solvent : Ethanol or acetonitrile, which balance polarity and boiling point.

  • Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, achieving yields of 65–75%.

Table 1: Traditional Synthesis Conditions and Outcomes

Starting MaterialsCatalystSolventTime (h)Yield (%)
Benzylamine + 4-Cl-BenzaldehydeZnCl₂Ethanol868
3-Cl-Ph-CH₂NH₂ + BenzaldehydeNoneAcetonitrile1072

One-Pot Synthesis Under Neat Conditions

Green Chemistry Methodology

A solvent-free, one-pot approach minimizes waste and simplifies purification. Ethyl cyanoacetate and ethyl glycinate hydrochloride react with primary amines (e.g., 4-chlorobenzylamine) at 70°C for 2 hours, forming the imidazole ring via sequential nucleophilic attacks.

Mechanism and Advantages

  • Nucleophilic Attack : The amine attacks ethyl cyanoacetate, forming a cyanoacetamide intermediate.

  • Ring Closure : Ethyl glycinate hydrochloride facilitates imino group activation, enabling cyclization.
    This method achieves yields up to 90% with minimal byproducts.

Table 2: One-Pot Synthesis Optimization

AmineTemperature (°C)Time (h)Yield (%)
4-Cl-Benzylamine70290
Benzylamine70285

Reflux Methods with Catalytic Agents

Catalyzed Cyclization

Refluxing 3-(4-chlorophenyl)-5-benzyl-4,5-dihydro-1H-imidazol-4-one with ammonium acetate in acetic acid introduces the amino group at position 2. Catalysts like p-toluenesulfonic acid (PTSA) enhance reaction rates, reducing reflux time to 4–6 hours.

Solvent and Stoichiometry Effects

  • Acetic Acid : Acts as both solvent and proton donor, stabilizing intermediates.

  • Molar Ratios : A 1:1.2 ratio of imidazolone to ammonium acetate maximizes yield (78%).

Optimization of Reaction Parameters

Molar Ratio Adjustments

Increasing ethyl glycinate hydrochloride to 1.2 equivalents improves nucleophilic attack efficiency, boosting yields from 75% to 90%.

Temperature and Time Trade-offs

Higher temperatures (≥80°C) accelerate reactions but risk decomposition. Optimal balance occurs at 70°C for 2 hours.

Table 3: Impact of Molar Ratios on Yield

Ethyl Glycinate (equiv)Yield (%)
1.075
1.290

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Traditional Methods : Moderate yields (65–75%) but require specialized equipment.

  • One-Pot Synthesis : High yields (85–90%) and scalability for industrial applications.

Environmental Impact

Solvent-free one-pot methods align with green chemistry principles, reducing toxic waste by 40% compared to traditional reflux .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural characteristics that may confer biological activity. The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

Case Studies:

  • Antimicrobial Activity: Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications on the imidazole ring can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Research

Preliminary studies suggest that compounds similar to 2-aminoimidazoles may possess anticancer properties. The presence of halogenated phenyl groups can influence the compound's ability to interact with cancer cell pathways.

Relevant Findings:

  • A study demonstrated that certain imidazole derivatives could inhibit tumor growth in vitro and in vivo, suggesting a pathway for further exploration in cancer therapeutics .

Neuropharmacology

Imidazole derivatives are also being explored for their effects on the central nervous system. The structural features of 2-aminoimidazoles may allow them to act as modulators of neurotransmitter systems.

Research Insights:

  • Investigations have shown that imidazole-containing compounds can modulate GABAergic and glutamatergic systems, which are crucial in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

2-Amino-5-[(4-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

  • Molecular Formula : C₁₇H₁₇N₃O₂
  • Molecular Weight : 295.34 g/mol
  • Key Differences : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • Implications :
    • The methoxy group (–OCH₃) is electron-donating, enhancing the electron density of the aromatic ring, whereas the chloro (–Cl) group is electron-withdrawing. This difference may influence solubility, reactivity in electrophilic substitution reactions, and interactions with biological targets (e.g., enzymes or receptors) .
    • The molecular weight is slightly lower (295.34 vs. 299.75) due to the absence of a chlorine atom.

2-Amino-5-[(furan-2-yl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 285.30 g/mol
  • Key Differences : The 4-chlorophenyl and phenyl groups are replaced with a furan-2-ylmethyl and 3-methoxyphenyl group.
  • The 3-methoxy group may alter steric and electronic interactions compared to the 4-chloro substituent, impacting binding affinity in pharmacological contexts .

Tricyclic Diimidazo Derivatives (e.g., Compound 14s)

  • Example Structure: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one
  • Key Differences : Extended tricyclic frameworks with additional ether and benzylidene substituents.
  • Implications :
    • Increased molecular complexity may enhance selectivity in biological interactions but could reduce metabolic stability .

Physicochemical and Spectral Data

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (NMR/MS)
Target Compound 4-Cl-C₆H₄-CH₂, C₆H₅ 299.75 Not reported SMILES: NC1=NC(Cc2ccccc2)(c2ccc(Cl)cc2)C(=O)N1
10J 4-MeO-C₆H₄, 4-Cl-C₆H₃ Not reported 200–201 ¹H NMR: δ 6.75–7.35 (aromatic protons)
10k 4-MeO-C₆H₄, 4-Br-C₆H₃ Not reported 248–250 MS: [M+H]⁺ at m/z 528.1
2-Amino-5-(furan-2-yl) analog Furan-2-yl-CH₂, 3-MeO-C₆H₄ 285.30 Not reported Molecular formula: C₁₅H₁₅N₃O₃

Notes:

  • Compounds 10J, 10k, and related analogs from exhibit higher melting points (200–250°C), likely due to extended conjugation and hydrogen bonding from cyclohexenone moieties .
  • The absence of a chlorine atom in the furan-containing analog reduces its molecular weight by ~14.45 g/mol compared to the target compound .

Biological Activity

The compound 2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3OC_{18}H_{18}ClN_3O, with a molecular weight of approximately 327.81 g/mol. The compound features an imidazole ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including this compound. For instance, compounds structurally similar to this imidazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro investigations revealed that related compounds exhibit IC50 values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. These findings suggest that the presence of halogenated phenyl groups enhances the cytotoxicity of imidazole derivatives .

CompoundCell LineIC50 (µM)
Compound ASISO2.38
Compound BRT-1123.77
Compound CSISO14.74

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. For example, in one study, treatment with a related imidazole compound resulted in an increase in early and late apoptotic cell populations when assessed via flow cytometry .

Antimicrobial Activity

In addition to antitumor properties, imidazole derivatives have shown promise as antimicrobial agents . Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, potentially serving as templates for new antibiotics .

Neuropharmacological Effects

The compound also exhibits neuropharmacological properties, particularly in relation to neurotransmission pathways. It has been linked to potential therapeutic effects in conditions such as depression , anxiety , and neurodegenerative diseases .

Comparative Studies

Comparative studies involving various derivatives of imidazole have been conducted to elucidate structure-activity relationships (SAR). These studies indicate that modifications at specific positions on the imidazole ring can significantly alter biological activity .

ModificationActivity TypeObserved Effect
Chlorine SubstitutionAntitumorIncreased potency
Amino Group AdditionNeuropharmacologicalEnhanced receptor binding

Q & A

Q. What are reliable synthetic methods for preparing 2-amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?

A base-promoted cyclization of amidines with ketones under transition-metal-free conditions is a robust approach. For example, reacting amidines with substituted ketones in ethanol or DMF at 80–100°C yields the imidazolone core. This method avoids metal contamination and achieves moderate to high yields (60–85%) . Alternative routes involve Vilsmeier–Haack reactions for precursor synthesis, as demonstrated for structurally related dihydroimidazolones .

Q. How can researchers characterize the purity and structure of this compound?

Combine NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) for structural validation. For example:

  • ¹H NMR : Look for characteristic imidazolone NH signals (δ 6.5–7.5 ppm) and aromatic protons from the chlorophenyl/phenyl groups (δ 7.2–7.8 ppm) .
  • MS : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the imidazolone scaffold . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~65%, H: ~4.5%, N: ~10%) to verify purity .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. For example:

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to model chemical shifts and compare with experimental NMR data. Use software likeMultiwfn for electron density topology analysis to identify hydrogen bonding or charge distribution anomalies .
  • Validate tautomeric forms via X-ray crystallography . For structurally analogous compounds, SHELX refinement (e.g., SHELXL) resolves bond length/angle inconsistencies, as seen in related imidazolone derivatives .

Q. What strategies optimize stereochemical control during synthesis?

The compound’s dihydroimidazolone ring may form stereocenters. To enhance enantiomeric purity:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
  • Employ HPLC with chiral columns (e.g., CHIRALPAK® IA) for resolution, referencing methods validated for similar 4,5-dihydro-1H-imidazol-5-ones .
  • For crystallographic confirmation, refine structures using ORTEP-3 to visualize stereochemistry and assess racemization risks .

Q. How can reaction conditions be optimized to minimize side products (e.g., over-oxidation or dimerization)?

  • Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., enamine or enol forms).
  • Adjust solvent polarity (e.g., switch from DMF to ethanol) to stabilize the imidazolone core and reduce dimerization, as shown in base-promoted syntheses .
  • Conduct kinetic studies using HPLC to identify optimal temperature/time profiles. For example, maintaining temperatures below 100°C prevents decomposition of sensitive amino groups .

Q. What computational tools model the compound’s electronic properties for structure-activity relationship (SAR) studies?

  • Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices, identifying nucleophilic/electrophilic sites. This is critical for SAR in drug design .
  • Perform molecular docking (e.g., AutoDock Vina) with target proteins, parameterizing the compound’s dihydroimidazolone ring and chlorophenyl group based on crystallographic data from analogs .

Methodological Considerations

Q. How should researchers handle the compound’s sensitivity to moisture or oxidation?

  • Store under inert atmosphere (N₂/Ar) at –20°C.
  • Conduct reactions in anhydrous solvents (e.g., THF or CH₂Cl₂) with molecular sieves to prevent hydrolysis of the imidazolone ring .
  • Use TLC with UV visualization or HPLC-PDA to detect oxidative byproducts during purification .

Q. What experimental protocols validate the compound’s biological activity in academic settings?

  • For enzyme inhibition assays (e.g., kinase targets), use fluorescence polarization or surface plasmon resonance (SPR) . Reference protocols from structurally related imidazolones with reported IC₅₀ values .
  • Pair in vitro data with molecular dynamics simulations (e.g., GROMACS) to correlate binding affinity with conformational flexibility of the chlorophenyl group .

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